molecular formula C17H19N5 B2765236 N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline CAS No. 2361636-57-7

N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B2765236
CAS No.: 2361636-57-7
M. Wt: 293.374
InChI Key: KMJAPRCLUUAANC-UHFFFAOYSA-N
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Description

N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline is a synthetic organic compound that features a pyridine ring substituted with an isopropyl group, a triazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available 6-propan-2-ylpyridine and 3-(1H-1,2,4-triazol-5-yl)aniline.

    Formation of Intermediate: The 6-propan-2-ylpyridine is first converted to its corresponding bromomethyl derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Coupling Reaction: The bromomethyl intermediate is then reacted with 3-(1H-1,2,4-triazol-5-yl)aniline in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the triazole ring or the pyridine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles like nitronium ions (NO2+).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: NO2+ generated from nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced triazole or pyridine derivatives.

    Substitution: Formation of nitro-substituted derivatives.

Scientific Research Applications

N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline exerts its effects depends on its application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: In medicinal applications, it could inhibit specific pathways involved in disease progression, such as cell signaling pathways in cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Methylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline
  • N-[(6-Ethylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline

Uniqueness

N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline is unique due to the presence of the isopropyl group on the pyridine ring, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(6-propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-12(2)16-7-6-13(10-19-16)9-18-15-5-3-4-14(8-15)17-20-11-21-22-17/h3-8,10-12,18H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJAPRCLUUAANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)CNC2=CC=CC(=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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